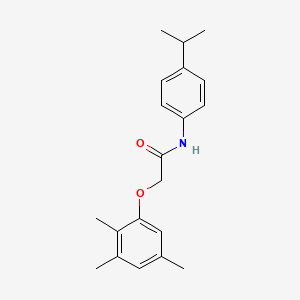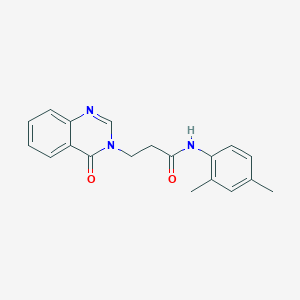![molecular formula C18H23N3OS B5797164 N-[4-(diethylamino)-3-methylphenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5797164.png)
N-[4-(diethylamino)-3-methylphenyl]-2-(2-pyridinylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(diethylamino)-3-methylphenyl]-2-(2-pyridinylthio)acetamide, also known as 'DEET', is a widely used insect repellent. It was first developed by the United States Army in 1946 for use by military personnel in insect-infested areas. Since then, DEET has become the most commonly used insect repellent in the world. DEET is effective against a wide range of insects, including mosquitoes, ticks, and fleas. It is available in various formulations, including sprays, lotions, and wipes.
Mécanisme D'action
The exact mechanism of action of DEET as an insect repellent is not fully understood. It is believed that DEET interferes with the insect's ability to detect humans and other animals by masking the chemicals that attract insects. DEET may also interfere with the insect's ability to detect carbon dioxide, which is a major attractant for many insects.
Biochemical and Physiological Effects:
DEET has been shown to have low toxicity in humans and other mammals. However, it can cause skin irritation and allergic reactions in some individuals. DEET has also been shown to have neurotoxic effects in some animals, although these effects have not been observed in humans.
Avantages Et Limitations Des Expériences En Laboratoire
DEET is a widely used insect repellent and is readily available for use in laboratory experiments. Its effectiveness against a wide range of insects makes it a useful tool for studying insect behavior and ecology. However, DEET can be expensive, and its use in laboratory experiments may not accurately reflect its use in natural settings.
Orientations Futures
There are many potential future directions for research on DEET. Some possible areas of study include:
1. Developing more effective insect repellents that are less toxic to humans and other animals.
2. Studying the ecological effects of DEET on insect populations and other organisms in the environment.
3. Developing new applications for DEET, such as drug delivery systems or corrosion inhibitors.
4. Studying the neurotoxic effects of DEET in humans and other animals.
5. Developing new methods for synthesizing DEET that are more efficient and environmentally friendly.
In conclusion, DEET is a widely used insect repellent that has been extensively studied for its insect repellent properties. Its effectiveness against a wide range of insects makes it a useful tool for studying insect behavior and ecology. However, more research is needed to fully understand its mechanism of action and potential effects on human health and the environment.
Méthodes De Synthèse
DEET can be synthesized by reacting 3-methylbenzoic acid with thionyl chloride to produce 3-methylbenzoyl chloride. This intermediate is then reacted with diethylamine and 2-pyridinethiol to produce DEET.
Applications De Recherche Scientifique
DEET has been extensively studied for its insect repellent properties. It is known to be effective against a wide range of insects and is commonly used to prevent mosquito-borne diseases such as malaria, dengue fever, and Zika virus. DEET is also used to prevent tick-borne diseases such as Lyme disease. In addition to its insect repellent properties, DEET has been studied for its potential use in drug delivery systems and as a corrosion inhibitor.
Propriétés
IUPAC Name |
N-[4-(diethylamino)-3-methylphenyl]-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-4-21(5-2)16-10-9-15(12-14(16)3)20-17(22)13-23-18-8-6-7-11-19-18/h6-12H,4-5,13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDQXGWWCDKZSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)NC(=O)CSC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(diethylamino)-3-methylphenyl]-2-(pyridin-2-ylsulfanyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

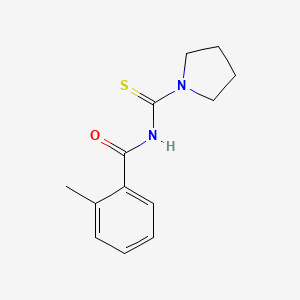
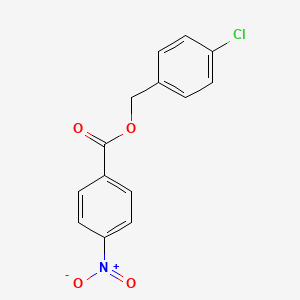
![N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5797098.png)
![5-[(3-methylphenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5797106.png)
![1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5797113.png)
![5-{[(3-acetylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5797116.png)
![3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide](/img/structure/B5797118.png)
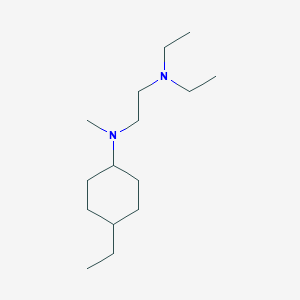
![5-(5-chloro-2-thienyl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5797137.png)
![4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5797150.png)

![[(2,5-dimethylphenyl)hydrazono]malononitrile](/img/structure/B5797162.png)
